molecular formula C24H26O4 B11429506 Ethyl 6-(4-ethylphenyl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Ethyl 6-(4-ethylphenyl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B11429506
M. Wt: 378.5 g/mol
InChI Key: IOLZPMSLGGJZPA-UHFFFAOYSA-N
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Description

Ethyl 6-(4-ethylphenyl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-ethylphenyl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the ethyl and methoxyphenyl groups through Friedel-Crafts alkylation and acylation reactions. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. High-pressure reactors and continuous flow systems can be employed to scale up the synthesis while maintaining control over reaction conditions such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-ethylphenyl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Aromatic substitution reactions can introduce different substituents on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 6-(4-ethylphenyl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 6-(4-ethylphenyl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-ethylphenyl)-2-oxocyclohex-3-ene-1-carboxylate
  • Ethyl 6-(4-methylphenyl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Uniqueness

Ethyl 6-(4-ethylphenyl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

ethyl 6-(4-ethylphenyl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C24H26O4/c1-4-16-9-11-17(12-10-16)21-14-19(18-7-6-8-20(13-18)27-3)15-22(25)23(21)24(26)28-5-2/h6-13,15,21,23H,4-5,14H2,1-3H3

InChI Key

IOLZPMSLGGJZPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=CC(=O)C2C(=O)OCC)C3=CC(=CC=C3)OC

Origin of Product

United States

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